Neocarrabiose -

Neocarrabiose

Catalog Number: EVT-1583976
CAS Number:
Molecular Formula: C12H20O10
Molecular Weight: 324.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neocarrabiose is a disaccharide derived from carrageenan, a polysaccharide commonly found in various red algae. It is primarily composed of two sugar units: 3,6-anhydro-α-D-galactopyranose and β-D-galactopyranose. This compound plays a significant role in the metabolism of carrageenan by specific bacteria, which utilize it as a carbon source. Neocarrabiose is classified under oligosaccharides, particularly as a sulfated galactan derivative.

Source and Classification

Neocarrabiose is extracted from carrageenan, which is obtained from marine red algae such as Chondrus crispus and Gigartina stellata. The classification of neocarrabiose falls under the category of oligosaccharides, specifically sulfated oligosaccharides. It is often referenced in studies related to the metabolic pathways of carrageenan-degrading bacteria, particularly those belonging to the genus Pseudoalteromonas and other marine microorganisms.

Synthesis Analysis

Methods and Technical Details

Neocarrabiose is synthesized enzymatically through the hydrolysis of κ-carrageenan or ι-carrageenan by specific enzymes known as carrageenases. These enzymes cleave the β-(1,4) glycosidic bonds within the carrageenan structure, yielding neocarrabiose alongside other oligosaccharides. The process typically involves:

  1. Enzymatic Hydrolysis: Utilizing κ-carrageenase and glycosulfatase enzymes to break down κ-carrageenan into neocarrabiose sulfate.
  2. Purification: The resulting products are purified using techniques such as high-performance liquid chromatography (HPLC) to isolate neocarrabiose from other oligosaccharides.

The synthesis can be optimized by controlling parameters such as temperature, pH, and enzyme concentration to maximize yield and efficiency.

Molecular Structure Analysis

Structure and Data

Neocarrabiose has a complex molecular structure characterized by its sulfated sugar units. The chemical formula for neocarrabiose sulfate is C12H14O9SC_{12}H_{14}O_9S. The molecular weight is approximately 358.36 g/mol.

The structural representation includes:

  • Sugar Units: Composed of 3,6-anhydro-α-D-galactopyranose and β-D-galactopyranose.
  • Sulfate Group: Contributes to its solubility and biological activity.

Nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate its structural details, revealing insights into its conformation in aqueous solutions.

Chemical Reactions Analysis

Reactions and Technical Details

Neocarrabiose undergoes several chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding aldonic acids using agents like nitric acid.
  2. Reduction: Reduction reactions yield sugar alcohols when treated with reducing agents such as sodium borohydride.
  3. Substitution: Sulfate groups can be substituted with other functional groups under specific conditions using reagents like sulfuric acid.

These reactions are crucial for modifying neocarrabiose for various applications in research and industry.

Mechanism of Action

Process and Data

Neocarrabiose acts primarily through enzymatic interactions with carrageenans. The mechanism involves:

  • Targeting Carrageenans: Neocarrabiose specifically interacts with carrageenases that cleave the β-(1–4) linkages.
  • Biochemical Pathways: The degradation of carrageenans leads to the production of oligo-carrageenans, including neocarrabiose.
  • Environmental Influence: The activity of the enzymes involved is influenced by environmental factors such as temperature and pH, typically favoring marine conditions.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Neocarrabiose possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its sulfate groups.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting points can vary based on purity and hydration states.

Characterization techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry are commonly used to analyze these properties quantitatively.

Applications

Scientific Uses

Neocarrabiose has various applications in scientific research:

  1. Biochemical Research: Used in studies investigating the metabolism of polysaccharides by marine bacteria.
  2. Food Industry: Acts as a thickening agent or stabilizer in food products due to its polysaccharide nature.
  3. Pharmaceuticals: Investigated for potential prebiotic effects and health benefits related to gut microbiota modulation.
Enzymatic Production Methodologies

Microbial Sources and Bioprospecting Strategies

Neocarrabiose (κ-neocarrabiose sulfate) is primarily enzymatically produced by microbial carrageenases, with Antarctic macroalgae-associated bacteria representing a rich resource for novel enzyme discovery. Metagenomic analysis of bacteria from Callithamnion tetragonum, Plocamium cartilagineum, and other Antarctic red algae has identified psychrophilic strains like Polaribacter sp. NJDZ03 and Thalassospira sp. Fjfst-332. These extremophiles synthesize cold-adapted carrageenases (e.g., Car1383 and Car3206) that remain functional at 10°C–55°C, enabling energy-efficient oligosaccharide production [1] [9]. Bioprospecting strategies include:

  • Functional screening using κ-carrageenan agar plates stained with Lugol’s solution to detect hydrolysis halos [9].
  • Metagenomic sequencing of algal epiphytic communities to bypass unculturability, revealing GH16 family carrageenase genes with <33% similarity to known enzymes [1].
  • Activity-guided cultivation, as demonstrated by the isolation of Pseudoalteromonas porphyrae LL1 from decayed seaweeds, yielding high-activity κ-carrageenases [10].

Table 1: Microbial Sources of Carrageenases for Neocarrabiose Production

Microbial StrainIsolation SourceEnzyme NameOptimal pH/TempUnique Properties
Polaribacter sp. NJDZ03Antarctic macroalgae surfaceCar3206pH 7.0, 55°CThermostable (60–94% activity at 55°C for 4–12 h)
Thalassospira sp. Fjfst-332Chondrus ocellatus (China)κ-carrageenasepH 7.34, 45°CHigh specificity for κ-carrageenan
Pseudoalteromonas porphyrae LL1Yellow Sea decayed seaweedPpCGKCDpH 7.0, 50°CSecretory expression in Brevibacillus

Domain Engineering in λ-Carrageenase Mutants

Domain engineering has emerged as a pivotal strategy to modulate enzyme functionality and oligosaccharide product profiles. Deletion of the pyrroloquinoline quinone (PQQ)-like domain (residues 1–119) in Maribacter vaceletii λ-carrageenase (OUC-CglA) resulted in:

  • Altered product profiles: The mutant OUC-CglA-ΔPQQ primarily generates long-chain λ-neocarrageenan oligosaccharides (DP 10–20), contrasting with the wild-type enzyme that produces DP2–DP6 oligosaccharides [6] [7].
  • Enhanced soluble expression: Removal of the PQQ domain reduced inclusion body formation in E. coli by 80%, increasing enzyme yield five-fold to 51.59 U/mg [7].
  • Modified enzymatic properties: The mutant exhibited lower thermostability and a shifted optimal temperature to 15°C, indicating the PQQ domain’s role in structural stability [6]. Active-site mutations (e.g., E190A/E195A in Car1383) reduced catalytic efficiency by >90%, confirming conserved residues’ roles in substrate binding [1].

Table 2: Impact of Domain Engineering on Carrageenase Performance

Enzyme VariantDomain ModificationExpression YieldSpecific ActivityPrimary Products
OUC-CglA (wild-type)Full-length (PQQ domain intact)Low (inclusion bodies)418.68 U/mgλ-neocarrabiose (DP2), λ-neocarratetraose (DP4)
OUC-CglA-ΔPQQPQQ domain (residues 1–119) deleted5× increase51.59 U/mgLong-chain oligosaccharides (DP 10–20)
Car1383-E190A/E195AActive-site glutamate mutationsNot reported<10% of wild-typeMinimal hydrolysis

Substrate Specificity and Polymerization Control Mechanisms

Carrageenases exhibit stringent substrate regioselectivity, directly determining neocarrabiose yield:

  • κ-Carrageenases (GH16 family, e.g., Car3206) cleave β-1,4 linkages between D-galactose-4-sulfate (G4S) and 3,6-anhydro-D-galactose (AnGal), exclusively yielding even-numbered κ-oligosaccharides like neocarrabiose (DP2) [9] [10].
  • λ-Carrageenases (GH150 family, e.g., Car3193) hydrolyze β-1,4 bonds in 2-sulfated D-galactose (D2S6S) and 2-sulfated G2S units, producing λ-neocarrabiose [8].
  • Sulfation pattern dependence: Enzymes like PpCGKCD from P. porphyrae LL1 lose >95% activity when exposed to undersulfated carrageenans, highlighting sulfate groups’ role in substrate recognition [10].

Product chain length is controlled by:

  • Processivity modulation: Deletion of the PQQ domain in λ-carrageenases reduces processivity, favoring accumulation of long-chain oligosaccharides over neocarrabiose [6].
  • Time-dependent hydrolysis: Extended digestion (72 hours) with Thalassospira κ-carrageenase shifts products from DP6/DP4 to DP2 (neocarrabiose) [4].

Table 3: Oligosaccharide Product Distributions from Carrageenase Hydrolysis

EnzymeSubstrateHydrolysis TimePrimary ProductsNeocarrabiose Yield
Thalassospira sp. enzymeκ-carrageenan1 hourDP6, DP4<10%
72 hoursDP2 (neocarrabiose)>85%
OUC-CglA-ΔPQQλ-carrageenan24 hoursLong-chain oligosaccharides (DP 10–20)<5%
Wild-type OUC-CglAλ-carrageenan24 hoursλ-neocarrabiose (DP2), λ-neocarratetraose (DP4)~70%

Fermentation Optimization for Oligosaccharide Yield

Maximizing neocarrabiose output requires optimizing microbial fermentation parameters and expression systems:

  • Host selection: Secretory expression in Brevibacillus choshinensis yields 51.5 U/mL of extracellular κ-carrageenase (PpCGKCD)—the highest reported titer—eliminating endotoxin contamination from E. coli systems [10].
  • Temperature control: Low-temperature induction (16°C–20°C) in E. coli enhances solubility of psychrophilic enzymes like Car1383 and Car3206, increasing active enzyme yield by 40% [1] [9].
  • Cation supplementation: Na⁺ (100 mM) and Ca²⁺ (5 mM) boost Car3206 activity by 35% and 25%, respectively, while Cu²⁺ causes >90% inhibition [9].
  • Induction strategies: IPTG concentration optimization (0.5 mM) combined with extended post-induction periods (42–48 hours) maximizes enzyme yield in recombinant systems [7] [10].

Table 4: Fermentation Parameters for Enhanced Carrageenase Production

ParameterOptimal ConditionHost SystemEnzyme YieldImpact on Neocarrabiose Production
Temperature16°C–20°CE. coli BL21(DE3)40% soluble enzyme increaseEnables complete substrate conversion
Induction Time42–48 hours post-IPTGE. coli BL21(DE3)1.8× higher vs. 6-hour inductionHigher enzyme load for hydrolysis
Expression HostBrevibacillus choshinensisRecombinant PpCGKCD51.5 U/mL (extracellular)Eliminates cell lysis/purification steps
Cation Additives100 mM Na⁺Car320635% activity increaseAccelerates κ-carrageenan depolymerization

Properties

Product Name

Neocarrabiose

IUPAC Name

(2R,3R,4S,5S,6R)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol

Molecular Formula

C12H20O10

Molecular Weight

324.28 g/mol

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8-,9+,10+,11-,12-/m1/s1

InChI Key

JWMBOBQNPBCYER-TWZFJHAESA-N

Synonyms

3-O-(3,6-anhydro-alpha-D-galactopyranosyl)-beta-D-galactopyranose
neocarrabiose

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)O

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